Metavert
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metavert is a novel drug developed to treat pancreatic cancer. It is designed to prevent metastasis of pancreatic cancer and enhance the effectiveness of current treatments. The compound targets two important proteins involved in promoting cancer growth and spreading of the disease .
准备方法
The synthetic routes and reaction conditions for Metavert involve the design and synthesis of new chemicals that inhibit cancer cell activity. Over a four-year period, researchers developed this compound by blocking drug resistance and significantly boosting the positive effects of radiation and chemotherapy agents . The industrial production methods for this compound are still under development, as the drug is currently in the investigational stage.
化学反应分析
Metavert undergoes various chemical reactions, including inhibition of cancer cell activity and blocking drug resistance. The compound significantly boosts the positive effects of radiation and chemotherapy agents commonly used in humans . The major products formed from these reactions include the inhibition of cancer cell growth and prevention of metastasis.
科学研究应用
Metavert has shown promising results in scientific research, particularly in the field of oncology. It has been demonstrated to prevent the most common type of pancreatic cancer from growing and spreading in laboratory mice . The drug also prevents patients from developing resistance to currently used pancreatic cancer chemotherapies
作用机制
The mechanism of action of Metavert involves targeting two important proteins that promote cancer growth and metastasis. By inhibiting these proteins, this compound prevents the cancer cells from spreading to other organs and enhances the effectiveness of current treatments . The molecular targets and pathways involved in this process are still being investigated, but the compound has shown significant improvement in survival rates in animal studies .
相似化合物的比较
Metavert is unique in its ability to target two proteins simultaneously, which sets it apart from other similar compounds. Some similar compounds include gemcitabine, FOLFIRINOX, and albumin-bound paclitaxel, which are commonly used in the treatment of pancreatic cancer . this compound’s dual-targeting mechanism and its ability to prevent drug resistance make it a promising candidate for future cancer therapies.
属性
CAS 编号 |
1841125-91-4 |
---|---|
分子式 |
C16H14N4O4 |
分子量 |
326.31 g/mol |
IUPAC 名称 |
N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c1-23-13-8-6-12(7-9-13)17-16-19-18-15(24-16)11-4-2-10(3-5-11)14(21)20-22/h2-9,22H,1H3,(H,17,19)(H,20,21) |
InChI 键 |
TWABKXHHSQCZPI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。